AdipoRon

Beschreibung

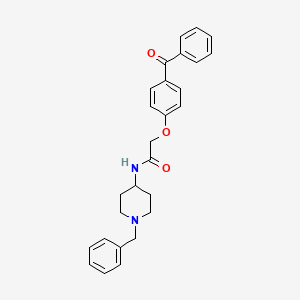

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUPGSHGSNPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924416-43-3 | |

| Record name | Adiporon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AdipoRon's Activation of PPARα in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AdipoRon, a synthetic, orally active agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a significant modulator of hepatic metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on peroxisome proliferator-activated receptor-alpha (PPARα) activation in liver cells. Through the activation of AdipoR-mediated signaling cascades, this compound enhances PPARα activity, a key regulator of fatty acid oxidation. This guide details the signaling pathways, presents quantitative data from in vitro and in vivo studies, and provides established experimental protocols to facilitate further research in this area. The information herein is intended to support the development of novel therapeutics for metabolic diseases centered on the this compound-PPARα axis.

Introduction

Adiponectin, an adipokine, plays a crucial role in regulating glucose and lipid metabolism. Its therapeutic potential is limited by its complex structure and short half-life. This compound, a small-molecule mimetic, overcomes these limitations and has been shown to activate downstream pathways similar to adiponectin, including the AMP-activated protein kinase (AMPK) and PPARα pathways. In the liver, the activation of PPARα is critical for the catabolism of fatty acids, and its dysregulation is associated with non-alcoholic fatty liver disease (NAFLD). This document elucidates the direct and indirect mechanisms by which this compound stimulates PPARα in hepatocytes.

Signaling Pathways of this compound-Mediated PPARα Activation

This compound activates PPARα in liver cells through at least two interconnected signaling pathways.

2.1. AdipoR/AMPK/PPARα Signaling Pathway

This compound binds to adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2) on the surface of hepatocytes. This binding event triggers the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, can lead to the activation of PPARα, subsequently promoting the transcription of genes involved in fatty acid oxidation.

AdipoRon: A Comprehensive Technical Guide to a Novel Therapeutic Candidate for Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties, has emerged as a promising therapeutic target. However, the clinical utility of adiponectin itself is limited by its complex structure and parenteral route of administration. AdipoRon, a first-in-class, orally active small molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), offers a promising therapeutic alternative. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in models of metabolic syndrome, and detailed experimental protocols for its evaluation.

Introduction

Adiponectin levels are paradoxically decreased in individuals with obesity and metabolic syndrome, contributing to the pathogenesis of insulin resistance and related comorbidities.[1] this compound was identified through a high-throughput screening for small molecules that could activate the key downstream signaling pathways of adiponectin.[2] By binding to and activating AdipoR1 and AdipoR2, this compound mimics the beneficial metabolic effects of adiponectin, making it a compelling candidate for the treatment of metabolic syndrome and type 2 diabetes.[3] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and providing practical guidance for its preclinical investigation.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects by activating two primary signaling cascades downstream of AdipoR1 and AdipoR2: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.

AMPK Pathway Activation

Upon binding to AdipoR1, this compound induces a conformational change in the receptor, leading to the activation of AMPK, a critical cellular energy sensor.[2] Activated AMPK orchestrates a series of metabolic switches that collectively improve insulin sensitivity and glucose metabolism.

PPARα Pathway Activation

Through its interaction with AdipoR2, this compound stimulates the activity of PPARα, a nuclear receptor that plays a pivotal role in lipid metabolism.[3]

Preclinical Efficacy: Quantitative Data

Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various mouse models of metabolic syndrome. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | |||

| AdipoR1 | 1.8 µM | - | |

| AdipoR2 | 3.1 µM | - | |

| AMPK Activation | |||

| EC50 | ~10 µM | C2C12 myotubes | |

| Inhibition of Cell Proliferation (IC50) | |||

| Vascular Smooth Muscle Cells | 25-50 µM | - | |

| Pancreatic Cancer Cells | ~25 µM | - |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Metabolic Syndrome

| Animal Model | Treatment Regimen | Key Findings | Reference |

| db/db Mice | 10 mg/kg/day (p.o.) for 2 weeks | Normalized potentiated myogenic response in mesenteric arteries. | |

| High-Fat Diet (HFD) Mice | 50 mg/kg/day (p.o.) for 10 days | Significantly reduced fasting plasma glucose, free fatty acids, triglycerides, and insulin levels; improved glucose tolerance. | |

| Aged (25-month-old) C57BL/6J Mice | 1.2 mg/kg (i.v.) three times a week for 6 weeks | Improved skeletal muscle function. | |

| Corticosterone-treated Mice | 1 mg/kg/day (i.p.) for 20 days | Prevented GC-induced abdominal adiposity, hyperinsulinemia, and hyperleptinemia. |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Route of Administration | Dose | Cmax | Reference |

| Oral (p.o.) | 50 mg/kg | 11.8 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Animal Models

-

db/db Mice: A genetic model of type 2 diabetes and obesity characterized by hyperphagia, hyperglycemia, and insulin resistance.

-

High-Fat Diet (HFD)-Induced Obese Mice: A diet-induced model that closely mimics the metabolic abnormalities observed in human metabolic syndrome. C57BL/6J mice are commonly used for this model.

This compound Administration

-

Oral Gavage (p.o.): this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose or 5% DMSO.

-

Intraperitoneal (i.p.) Injection: this compound can be dissolved in a suitable solvent like DMSO and then diluted in saline.

-

Intravenous (i.v.) Injection: For acute studies, this compound can be administered via tail vein injection.

Experimental Workflow: In Vivo Efficacy Study

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an organism to clear a glucose load from the bloodstream.

Procedure:

-

Fast mice for 6 hours (with free access to water).

-

Record baseline blood glucose levels (t=0) from a tail vein blood sample using a glucometer.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose concentration against time and calculate the area under the curve (AUC).

Insulin Tolerance Test (ITT)

This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

Procedure:

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose levels (t=0).

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline over time.

Western Blot for Phosphorylated AMPK

This technique is used to quantify the activation of AMPK by measuring its phosphorylation at Threonine 172.

Materials:

-

Tissue lysates (e.g., from liver or skeletal muscle)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-AMPKα) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.

PPARα Activity Assay

This assay measures the activation of PPARα by this compound.

Principle:

This is typically a cell-based reporter assay. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter.

Procedure:

-

Plate cells in a 96-well plate.

-

Transfect cells with the PPARα expression vector and the reporter plasmid.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates activation of PPARα.

Safety and Toxicology

Preclinical studies in murine models have generally shown this compound to be well-tolerated at effective doses. One study reported mild memory impairment in mice administered a high dose of 50 mg/kg for 14 days. However, another study in rabbits suggested dose-dependent toxicity at doses above 10 mg/kg administered intravenously. Further comprehensive safety and toxicology studies are warranted to establish a safe therapeutic window for clinical development.

Conclusion and Future Directions

This compound represents a promising, orally available therapeutic agent for the management of metabolic syndrome. Its ability to mimic the beneficial effects of adiponectin by activating the AMPK and PPARα signaling pathways has been robustly demonstrated in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound. Future studies should focus on long-term efficacy and safety in larger animal models, as well as the exploration of its therapeutic potential in other metabolic and cardiovascular diseases. The translation of these promising preclinical findings into clinical trials is a critical next step in determining the ultimate therapeutic value of this compound for patients with metabolic syndrome.

References

The Role of AdipoRon in Adiponectin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties, exerts its beneficial effects through interaction with its receptors, AdipoR1 and AdipoR2. The discovery of AdipoRon, the first orally active small-molecule agonist of both AdipoR1 and AdipoR2, has opened new avenues for therapeutic interventions in a range of metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the role of this compound in adiponectin signaling, detailing its mechanism of action, downstream cellular effects, and preclinical efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the development of novel therapeutics targeting the adiponectin pathway.

Introduction

The global rise in obesity and type 2 diabetes has underscored the urgent need for effective therapeutic strategies. Adiponectin, a hormone predominantly secreted by adipose tissue, has emerged as a key player in the regulation of glucose and lipid metabolism.[1] Its pleiotropic effects are mediated by the activation of two transmembrane receptors, AdipoR1 and AdipoR2. This compound, a synthetic small molecule, was identified through a chemical library screening for its ability to activate adiponectin signaling pathways.[1] As an orally bioavailable compound, this compound holds significant promise as a therapeutic agent for conditions associated with adiponectin deficiency, including insulin resistance, dyslipidemia, and cardiovascular complications.

This compound: Mechanism of Action

This compound functions as a direct agonist of both AdipoR1 and AdipoR2, initiating a cascade of intracellular signaling events that mimic the effects of endogenous adiponectin.[2]

Binding to Adiponectin Receptors

This compound binds to AdipoR1 and AdipoR2 with micromolar affinity, as detailed in the table below. This binding event is the critical first step in the activation of downstream signaling pathways.

| Parameter | AdipoR1 | AdipoR2 | Reference |

| Binding Affinity (Kd) | 1.8 µM | 3.1 µM | [1] |

Downstream Signaling Pathways

Upon binding of this compound to AdipoR1 and AdipoR2, two primary signaling pathways are activated: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.

Activation of AdipoR1 by this compound leads to the phosphorylation and activation of AMPK, a key cellular energy sensor.[3] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation in skeletal muscle.

This compound's activation of AdipoR2 stimulates the PPARα pathway, a key regulator of lipid metabolism, primarily in the liver. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

Visualization of this compound Signaling

The following diagrams illustrate the key signaling pathways activated by this compound.

Figure 1: this compound signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Receptor Binding | - | Kd for AdipoR1 | 1.8 µM | |

| Receptor Binding | - | Kd for AdipoR2 | 3.1 µM | |

| AMPK Activation | C2C12 myotubes | EC50 | ~10 µM | |

| VSMC Proliferation Inhibition | Vascular Smooth Muscle Cells | IC50 | 25-50 µM | |

| Pancreatic Cancer Cell Proliferation Inhibition | - | IC50 | ~25 µM |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | This compound Dose & Route | Duration | Key Findings | Reference |

| db/db mice | 50 mg/kg, p.o. | - | Ameliorated insulin resistance and glucose intolerance | |

| High-fat diet-fed mice | 50 mg/kg, p.o. | 10 days | Reduced fasting plasma glucose, free fatty acids, triglycerides, and insulin | |

| Myocardial Ischemia/Reperfusion | 50 mg/kg, p.o. | Single dose | Attenuated cardiomyocyte apoptosis | |

| Type 2 Diabetic (db/db) mice | 10 mg/kg/day, p.o. | 2 weeks | Did not affect body weight or blood glucose | |

| Aged mice | - | 6 weeks | Improved skeletal muscle function | |

| Alzheimer's Disease model | 50 mg/kg, p.o. | 30 days | Reversed cognitive deficits |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound. For detailed step-by-step protocols, it is recommended to consult the original publications and the manufacturer's instructions for the specific kits and reagents used.

In Vivo Animal Studies

-

Animal Models: Studies have utilized various mouse models, including genetically obese db/db mice, mice on a high-fat diet, and models of myocardial infarction and Alzheimer's disease.

-

This compound Administration: this compound is typically dissolved in a vehicle such as 5% DMSO or suspended in 0.5% carboxymethylcellulose. Administration is commonly performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.

-

Outcome Measures: Key endpoints include measurements of blood glucose, insulin, lipids, body weight, and assessment of tissue-specific effects through histology and molecular analyses.

Western Blot Analysis for AMPK Activation

This protocol is a generalized procedure for detecting phosphorylated AMPK (p-AMPK) and total AMPK in cell or tissue lysates.

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

TUNEL Assay for Apoptosis Detection in Cardiac Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation: Fix cardiac tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.

-

Permeabilization: Deparaffinize and rehydrate the tissue sections, followed by permeabilization with proteinase K or a similar enzyme.

-

Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).

-

Detection: Visualize the labeled nuclei using fluorescence microscopy. Counterstain with a nuclear dye like DAPI to visualize all nuclei.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Caspase-3 Activity Assay in Cardiac Tissue

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Tissue Homogenization: Homogenize cardiac tissue in a lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the homogenate.

-

Assay Reaction: Incubate a specific amount of protein lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a 96-well plate.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) using a microplate reader.

-

Calculation: Calculate the caspase-3 activity based on a standard curve generated with a known amount of the chromophore or fluorophore.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationships between its administration and observed effects.

Figure 2: General experimental workflow for this compound studies.

Figure 3: Logical relationship of this compound's effects.

Conclusion and Future Directions

This compound represents a significant advancement in the field of metabolic disease therapeutics. Its ability to orally activate the adiponectin signaling pathway provides a promising strategy for the treatment of type 2 diabetes, obesity, and related cardiovascular complications. The preclinical data summarized in this guide highlight the potent and diverse beneficial effects of this compound.

Future research should focus on several key areas. Firstly, while preclinical efficacy is well-documented, the translation of these findings to human subjects through well-designed clinical trials is paramount. As of now, this compound's development status is preclinical, and no clinical trial data is publicly available. Secondly, a deeper understanding of the tissue-specific roles of AdipoR1 and AdipoR2 in mediating the effects of this compound could lead to the development of more targeted and effective second-generation agonists. Finally, exploring the potential of this compound in other disease areas where adiponectin has shown promise, such as non-alcoholic fatty liver disease (NAFLD) and certain cancers, warrants further investigation.

References

The Pleiotropic Effects of AdipoRon: A Technical Guide for Researchers

An in-depth exploration of the orally active adiponectin receptor agonist, its signaling pathways, and its multifaceted therapeutic potential.

AdipoRon, a synthetic, orally bioavailable small molecule, has emerged as a significant tool in metabolic and therapeutic research. By activating the adiponectin receptors, AdipoR1 and AdipoR2, this compound mimics the beneficial effects of the endogenous hormone adiponectin, which is often dysregulated in metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the pleiotropic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Mechanism of Action: Activating Key Metabolic Pathways

This compound selectively binds to and activates both adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2), with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively.[1][3] This binding initiates a cascade of downstream signaling events that form the basis of its diverse physiological effects. The two primary signaling pathways activated by this compound are:

-

AMP-activated protein kinase (AMPK) Pathway: Primarily mediated through AdipoR1, the activation of AMPK is a central event in this compound's action.[3] AMPK is a crucial cellular energy sensor that, once activated, promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

-

Peroxisome proliferator-activated receptor-alpha (PPARα) Pathway: Activation of this pathway is largely attributed to this compound's interaction with AdipoR2. PPARα is a nuclear receptor that plays a vital role in the regulation of lipid metabolism, including fatty acid uptake, beta-oxidation, and ketogenesis.

The synergistic activation of these pathways contributes to this compound's ability to ameliorate insulin resistance, improve glucose and lipid metabolism, and exert anti-inflammatory and cardioprotective effects.

Core Signaling Pathways of this compound

The following diagram illustrates the central signaling cascades initiated by this compound upon binding to its receptors.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound, providing a comparative overview of its efficacy and potency.

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| C2C12 myotubes | AMPK Activation | Not Specified | Increased AMPK activation and PGC-1α expression. | |

| Human GECs & Murine Podocytes | Intracellular Ca2+ | Not Specified | Increased intracellular Ca2+ levels. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Proliferation | IC50 ~25 μM | Inhibited cell proliferation, colony formation, and anchorage-independent growth. | |

| Vascular Smooth Muscle Cells (VSMC) | Cell Proliferation | IC50 25–50 μM | Inhibited platelet-derived growth factor-induced cell proliferation. | |

| Saos-2 & U2OS Osteosarcoma Cells | Cell Viability | 10 μg/mL | Reduced cell viability by 31% and 19%, respectively. | |

| Non-Small-Cell Lung Cancer (NSCLC) Cells | Cell Viability | 10 µg/mL | Inhibited cell growth. | |

| INS-1 β-cells | Cell Death Protection | 10 μM | Reduced palmitate-induced apoptosis by ~34%. |

In Vivo Efficacy of this compound in Murine Models

| Mouse Model | Dosage | Route | Duration | Key Findings | Reference |

| Wild-type mice | 50 mg/kg | i.v. | Single dose | Significantly induced phosphorylation of AMPK in skeletal muscle and liver. | |

| Wild-type mice | 50 mg/kg | p.o. | Not Specified | Improved insulin resistance, glucose intolerance, and dyslipidemia. | |

| db/db mice | Not Specified | Not Specified | Not Specified | Ameliorated diabetes and prolonged shortened lifespan on a high-fat diet. | |

| Myocardial Ischemia/Reperfusion (MI/R) | 50 mg/kg | p.o. | Single dose | Significantly improved cardiac function and attenuated cardiomyocyte apoptosis. | |

| Aged male mice (25 months) | 1.2 mg/kg | i.v. (3x/week) | 6 weeks | Improved skeletal muscle function, enriched oxidative fibers, and increased mitochondrial activity. | |

| Young male mice (2 months) | 1.2 mg/kg | i.v. (3x/week) | 6 weeks | Improved contractile force and activated AMPK and PGC-1α. | |

| Type 2 Diabetic (db/db) mice | 10 mg/kg/day | p.o. | 2 weeks | Normalized potentiated myogenic response in mesenteric arteries. | |

| Diet-induced insulin-resistant mice | 5 mg/kg/day | s.c. | 10 days | Improved glucose intolerance and reduced ectopic lipid accumulation. |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments commonly used to investigate the effects of this compound.

In Vitro AMPK Activation Assay in C2C12 Myotubes

This protocol outlines the steps to assess the activation of AMPK in a common muscle cell line model.

References

Methodological & Application

AdipoRon In Vivo Application Notes and Protocols for Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] Its ability to mimic the anti-diabetic, anti-inflammatory, and metabolic regulatory effects of adiponectin has made it a valuable tool in preclinical research.[1][2][3][4] This document provides a comprehensive guide to the dosage, administration, and experimental application of this compound in mouse models, based on a review of published studies. It includes detailed protocols for common experimental procedures and visual representations of the key signaling pathways involved.

This compound Formulation and Administration

Successful in vivo studies with this compound require appropriate formulation and a clear understanding of its pharmacokinetic profile.

Formulation

This compound is typically first dissolved in an organic solvent before being suspended in an aqueous vehicle for administration. Common formulations include:

-

For Oral Gavage (p.o.) and Intraperitoneal (i.p.) Injection:

-

Dissolved in Dimethyl Sulfoxide (DMSO) and then suspended in 0.5% carboxymethylcellulose (CMC).

-

Dissolved in 5% DMSO.

-

Suspended in 0.5% hydroxypropyl methylcellulose.

-

-

For Intravenous (i.v.) Injection:

-

Dissolved in DMSO and then diluted in Phosphate-Buffered Saline (PBS).

-

Pharmacokinetics

Following oral administration of a 50 mg/kg dose in mice, this compound reaches its maximum plasma concentration (Cmax) of approximately 11.8 µM within 2 hours. It has been shown to cross the blood-brain barrier.

Dosage and Administration Routes

The selection of dosage and administration route depends on the specific experimental goals, the mouse model used, and the target tissues.

Summary of Dosage and Administration Data

| Route of Administration | Dosage Range | Vehicle | Treatment Duration | Mouse Model / Application | Reference |

| Oral Gavage (p.o.) | 5 - 50 mg/kg | 5% DMSO | Single dose | Gastric Ulcer Model | |

| 10 mg/kg/day | Not specified | 2 weeks | Type 2 Diabetic (db/db) Mice | ||

| 30 - 50 mg/kg/day | Not specified | ~1 year | High-Fat Diet (HFD) induced obesity | ||

| 50 mg/kg/day | Corn oil | 3 months | Alzheimer's Disease (5xFAD) | ||

| 50 mg/kg/day | 0.5% Carboxymethyl cellulose | 21 days | Arterial Injury Model | ||

| 50 mg/kg | Not specified | Single dose | Myocardial Ischemia/Reperfusion | ||

| 50 mg/kg | 0.5% Hydroxypropyl methylcellulose | 2 weeks | High-Fat Diet | ||

| Intraperitoneal (i.p.) | 1 mg/kg/day | 2.5% DMSO | 3 weeks | Corticosterone-induced Depression | |

| 1 mg/kg/day | Not specified | 20 days | Glucocorticoid-induced Obesity | ||

| 20 mg/kg | 0.5% CMC in 5% DMSO | 7 days | Naïve mice for behavioral studies | ||

| 20 - 50 mg/kg | DMSO + 0.5% Carboxymethylcellulose | 14 days | Neurogenesis Study | ||

| Intravenous (i.v.) | 1.2 mg/kg | PBS | 3 times/week for 6 weeks | Aged Mice (Sarcopenia) | |

| 50 mg/kg | Not specified | Single dose (7.5 min) | AMPK phosphorylation study | ||

| Subcutaneous (s.c.) | 5 mg/kg/day | DMSO | 10 - 20 days | High-Fat Diet |

Key Signaling Pathways Activated by this compound

This compound exerts its effects primarily through the activation of the adiponectin receptors AdipoR1 and AdipoR2, which in turn stimulates downstream signaling cascades, most notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.

This compound Signaling Pathway

Caption: this compound signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in mice.

Glucose Tolerance Test (GTT)

Objective: To assess whole-body glucose clearance.

Protocol:

-

Fast mice for 6-12 hours with free access to water.

-

Record baseline blood glucose levels from the tail vein (t=0).

-

Administer this compound or vehicle at the predetermined dose and route.

-

After the appropriate pretreatment time (e.g., 1-2 hours post-oral gavage), administer a glucose solution (1.0 - 1.5 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

Insulin Tolerance Test (ITT)

Objective: To evaluate insulin sensitivity.

Protocol:

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose levels (t=0).

-

Administer this compound or vehicle.

-

After the appropriate pretreatment time, administer human insulin (0.25 - 0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline over time.

Analysis of AMPK Phosphorylation in Tissue

Objective: To determine the activation of the AMPK signaling pathway in a target tissue.

Protocol:

-

Administer this compound or vehicle to mice. For acute studies, a single dose is sufficient. For chronic studies, follow the established dosing regimen.

-

Euthanize mice at the desired time point after the final dose (e.g., 7.5 minutes for acute i.v. administration, or at the end of a chronic study).

-

Rapidly excise the target tissue (e.g., skeletal muscle, liver, adipose tissue) and snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until analysis.

-

Homogenize the tissue and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Perform Western blot analysis using primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Quantify band intensities and express the results as a ratio of p-AMPK to total AMPK.

Experimental Workflow Overview

Caption: General experimental workflow for this compound studies in mice.

Safety and Considerations

-

Dose-dependent effects: Studies on hippocampal neurogenesis have shown that low-dose (20 mg/kg, i.p.) this compound can be beneficial, while high-dose (50 mg/kg, i.p.) treatment for 14 days may impair spatial recognition memory.

-

Toxicity: While generally well-tolerated, very high doses may lead to adverse effects. One study in rabbits noted toxicity at doses higher than 5 mg/kg via intravenous administration, though this is not directly comparable to murine models.

-

Duration-dependent effects: The metabolic effects of this compound can vary with the duration of treatment. Short-term administration (10 days) has been shown to improve glucose intolerance, while longer-term treatment (20 days) in the same model paradoxically exacerbated insulin resistance in one study.

-

Vehicle selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. DMSO-based formulations are common, but researchers should be mindful of the potential biological effects of the vehicle itself.

Conclusion

This compound is a versatile and potent tool for investigating the roles of adiponectin signaling in various physiological and pathological processes in mice. Careful consideration of the dosage, administration route, and experimental design, as outlined in these notes, is crucial for obtaining reproducible and meaningful results. The provided protocols and diagrams serve as a starting point for researchers to design and execute their in vivo studies with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic this compound Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing AdipoRon in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution and application of AdipoRon, a potent and orally active agonist of the adiponectin receptors, AdipoR1 and AdipoR2, in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable results.

Product Information and Solubility

This compound is a small molecule that mimics the effects of adiponectin, a key hormone involved in regulating glucose levels and fatty acid metabolism. It activates downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) pathways.[1][2][3][4][5]

Proper dissolution of this compound is the first critical step for its use in in vitro studies. The solubility of this compound varies in different solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions.

Table 1: Solubility and Storage of this compound

| Parameter | Details | Source(s) |

| Molecular Weight | 428.5 g/mol | |

| Appearance | Crystalline solid / Lyophilized powder | |

| Solubility in DMSO | ≥ 21.5 mg/mL to 100 mg/mL | |

| Solubility in Ethanol | ~5 mg/mL to 50 mg/mL | |

| Solubility in Water | Insoluble | |

| Storage of Solid | Desiccate at room temperature or -20°C for up to 4 years | |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.

Materials:

-

This compound powder

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.17 mL of DMSO.

-

Vortex the solution thoroughly to ensure the powder is completely dissolved. A clear solution should be obtained.

-

If complete dissolution is not achieved, gentle warming at 37°C for 10 minutes and/or sonication in an ultrasonic bath can be employed.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended in Table 1.

Preparation of Working Solutions for Cell Treatment

The final concentration of this compound for cell treatment will depend on the cell type and the specific experimental goals. Typical working concentrations range from 5 µM to 50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

Mix the working solution thoroughly by gentle pipetting or inverting the tube.

-

It is crucial to prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.

-

Add the this compound working solution or the vehicle control to your cell cultures and incubate for the desired duration. Treatment times can vary from minutes for signaling pathway activation studies to several days for proliferation or differentiation assays.

Table 2: Typical Working Concentrations of this compound in Cell Culture

| Cell Type | Concentration Range | Experimental Context | Source(s) |

| Various (general) | 5 µM - 50 µM | General cell-based assays | |

| Osteosarcoma cells | 1.25 µg/mL - 20 µg/mL | Proliferation and cell cycle analysis | |

| Non-small-cell lung cancer cells | up to 20 µg/mL | Viability and metabolic studies | |

| Pancreatic cancer and endothelial cells | 25 µg/mL - 30 µg/mL | Cell survival and morphology |

This compound Signaling Pathways

This compound exerts its biological effects by binding to and activating AdipoR1 and AdipoR2. This activation triggers downstream signaling cascades that play crucial roles in cellular metabolism, stress response, and survival.

Primary Signaling Pathways

The primary signaling pathways activated by this compound are the AMPK and PPARα pathways.

-

AdipoR1 Activation: Primarily leads to the activation of AMPK. In some cellular contexts, this involves an increase in intracellular Ca2+ levels, which activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to the phosphorylation and activation of LKB1, a primary upstream kinase of AMPK.

-

AdipoR2 Activation: Primarily leads to the activation of PPARα.

Activated AMPK is a central regulator of cellular energy homeostasis. It stimulates catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) while inhibiting anabolic processes that consume ATP (e.g., protein and fatty acid synthesis).

Caption: this compound signaling through AdipoR1/AMPK and AdipoR2/PPARα pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

Caption: A typical workflow for cell culture experiments involving this compound.

References

- 1. This compound, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Adiponectin Receptor Agonist this compound Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | Other Peptide Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

Optimal AdipoRon Concentration for C2C12 Myotube Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. It mimics the effects of adiponectin, a crucial adipokine involved in regulating glucose metabolism and fatty acid oxidation. In skeletal muscle, this compound has been shown to activate key metabolic signaling pathways, making it a valuable tool for studying insulin sensitivity, mitochondrial biogenesis, and muscle physiology. C2C12 myotubes, a well-established murine skeletal muscle cell line, are a primary in vitro model for these investigations. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in C2C12 myotubes, based on published research.

Data Presentation: Effects of this compound on C2C12 Myotubes

The following tables summarize the quantitative effects of various this compound concentrations on C2C12 myotubes as reported in the scientific literature.

Table 1: Effects of this compound on Myotube Morphology and Protein Content

| This compound Concentration (µM) | Observation | Reference |

| 5, 10, 20 | Dose-dependent decrease in myotube diameter and number of nuclei per myotube.[1] | [1](--INVALID-LINK--) |

| 20 | Significant decrease in total protein content compared to control and lower concentrations.[1] | [1](--INVALID-LINK--) |

Table 2: Effects of this compound on Key Signaling Molecules and Gene Expression

| This compound Concentration (µM) | Target | Effect | Reference |

| 10 | Phospho-AMPKα (Thr172) | No significant increase.[2] | (--INVALID-LINK--) |

| 20 | Phospho-AMPKα (Thr172) | Significant increase in phosphorylation. | (--INVALID-LINK--) |

| 50 | Phospho-AMPKα (Thr172) | Significant increase in phosphorylation. | (--INVALID-LINK--) |

| 10 | Ppargc1a (PGC-1α) mRNA | No significant increase in gene expression. | (--INVALID-LINK--) |

| 50 | Ppargc1a (PGC-1α) mRNA | Significant increase in gene expression. | (--INVALID-LINK--) |

| 10, 50 | PGC-1α target genes (Cpt1a, Acox1, Acadm) | Significant increase in gene expression. | (--INVALID-LINK--) |

Key Signaling Pathway Activated by this compound in C2C12 Myotubes

This compound primarily activates the AMP-activated protein kinase (AMPK) pathway in C2C12 myotubes. This activation leads to downstream effects on mitochondrial biogenesis and function, largely mediated by the transcriptional coactivator PGC-1α.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on C2C12 myotubes.

Detailed Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Culture plates/flasks

Protocol:

-

Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 70-80% confluency, passage them. Do not allow cells to become fully confluent during the growth phase.

-

Inducing Differentiation: To induce differentiation, seed myoblasts at a high density to reach near confluence. Once confluent, wash the cells once with PBS and replace the Growth Medium with Differentiation Medium.

-

Myotube Formation: Change the Differentiation Medium every 24-48 hours. Myotube formation is typically observed within 4-6 days. For this compound treatment, it is common to begin on day 5 of differentiation.

This compound Treatment

This protocol describes how to prepare and apply this compound to differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Differentiation Medium

Protocol:

-

Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in Differentiation Medium to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment: Remove the existing medium from the differentiated C2C12 myotubes and add the prepared this compound-containing or vehicle control medium.

-

Incubation: Incubate the cells for the desired period. For analyzing changes in protein content and myotube morphology, a 36-hour incubation has been used. For signaling pathway activation (e.g., AMPK phosphorylation), shorter incubation times (e.g., 10 minutes to 90 minutes) are often sufficient.

Western Blot Analysis of AMPK Phosphorylation

This protocol provides a method for assessing the activation of AMPK by measuring its phosphorylation at Threonine 172.

Materials:

-

Treated C2C12 myotubes

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure the mRNA levels of Ppargc1a (PGC-1α) and its target genes.

Materials:

-

Treated C2C12 myotubes

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (Ppargc1a, Cpt1a, Acox1, Acadm) and a housekeeping gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from the treated C2C12 myotubes according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers. Run the reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

2-Deoxyglucose (2-DG) Uptake Assay

This protocol describes a common method to measure glucose uptake in C2C12 myotubes using a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

-

Differentiated C2C12 myotubes in a 24- or 96-well plate

-

Serum-free, low-glucose DMEM

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG

-

This compound

-

Insulin (positive control)

-

Cell lysis buffer

-

Fluorescence plate reader

Protocol:

-

Serum Starvation: Wash the differentiated myotubes twice with serum-free, low-glucose DMEM and then incubate in the same medium for 2-4 hours at 37°C.

-

Pre-incubation with this compound: Wash the cells twice with KRH buffer. Incubate the cells with KRH buffer containing the desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C. Include a positive control with insulin (e.g., 100 nM).

-

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Stopping the Reaction: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of each well.

Conclusion

The optimal concentration of this compound for use in C2C12 myotubes is dependent on the specific biological question being investigated. For studies focusing on morphological changes and protein content, concentrations in the range of 5-20 µM are effective. For activating the AMPK signaling pathway and inducing the expression of PGC-1α and its target genes, higher concentrations of 20-50 µM appear to be more robust. It is recommended to perform a dose-response experiment for each new experimental setup to determine the most appropriate concentration for the desired outcome. The protocols provided herein offer a comprehensive guide for conducting such investigations.

References

Application Notes and Protocols for AdipoRon in Diet-Induced Obesity Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AdipoRon, a small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), in a diet-induced obesity (DIO) animal model. This compound has emerged as a promising therapeutic agent for obesity-related metabolic disorders by mimicking the beneficial effects of adiponectin.[1][2][3]

Mechanism of Action

This compound is an orally active compound that binds to and activates both AdipoR1 and AdipoR2.[1][3] This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism, inflammation, and oxidative stress. The primary signaling pathways activated by this compound include the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-alpha (PPAR-α) pathways. Activation of AdipoR1 preferentially stimulates the AMPK pathway, while AdipoR2 activation is more linked to the PPAR-α pathway.

The binding of this compound to its receptors initiates a cascade of events, including the activation of the adaptor protein APPL1. This leads to the phosphorylation and activation of AMPK and p38 MAPK. Activated AMPK promotes fatty acid oxidation and glucose uptake while inhibiting lipogenesis. This compound's activation of PPAR-α also contributes to fatty acid oxidation. Furthermore, this compound has been shown to reduce inflammation by suppressing pathways like NF-κB, JNK, and p38-MAPK.

Key Metabolic Effects in DIO Models

Studies utilizing this compound in diet-induced obese animal models have consistently demonstrated its potential to ameliorate various metabolic dysfunctions. Key findings include:

-

Improved Insulin Sensitivity and Glucose Tolerance: this compound treatment has been shown to ameliorate insulin resistance and glucose intolerance in mice fed a high-fat diet.

-

Reduced Body Weight and Adiposity: While some studies report that this compound does not markedly alter overall diet-induced obesity, others have observed a reduction in body weight gain and abdominal adipose tissue volume. Specifically, a 20% reduction in whole-body fat mass has been noted.

-

Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD): this compound treatment can mitigate liver steatosis and inflammation, leading to a decrease in the NAFLD activity score.

-

Anti-inflammatory Effects: this compound attenuates the expression of proinflammatory cytokines in renal and other tissues in high-fat diet-fed mice.

-

Improved Exercise Endurance: Treatment with this compound has been shown to rescue exercise endurance in obese mice.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in diet-induced obesity and related animal models.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Body Composition | |||||

| Abdominal Adipose Tissue Volume | Glucocorticoid-induced obese mice | 2.3 (arbitrary units) | 4.1 (arbitrary units) | -43.9% | |

| Whole Body Fat Mass | Old HFD-fed mice | Reduced by 20% | HFD Control | -20% | |

| Metabolic Parameters | |||||

| Hyperinsulinemia | Glucocorticoid-induced obese mice | Normalized | Up to 20-fold higher than control | Significant Reduction | |

| Hyperleptinemia | Glucocorticoid-induced obese mice | Normalized | Up to 6-fold higher than control | Significant Reduction | |

| Inflammatory Markers (LPS-stimulated podocytes) | |||||

| Phosphorylation of IκBα | Cultured human podocytes | Reduced by 30% | LPS Control | -30% | |

| Phosphorylation of NF-κB-p65 | Cultured human podocytes | Reduced by 30% | LPS Control | -30% | |

| Phosphorylation of JNK | Cultured human podocytes | Reduced by 36% | LPS Control | -36% | |

| Phosphorylation of p38-MAPK | Cultured human podocytes | Reduced by 22% | LPS Control | -22% | |

| TNFα Secretion | Cultured human podocytes | Reduced by 32% | LPS Control | -32% | |

| Liver Health | |||||

| NALFD Activity Score | Old HFD-fed mice | Reduced by 30% | HFD Control | -30% | |

| Physical Performance | |||||

| Exercise Endurance | Old HFD-fed mice | Increased up to 2.4-fold | HFD Control | +140% |

Experimental Protocols

Diet-Induced Obesity Animal Model

A standard protocol for inducing obesity in mice involves feeding a high-fat diet for an extended period.

-

Animal Selection: Use 8-week-old male mice (e.g., C57BL/6J).

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Feed a standard chow diet (e.g., 10.9 kJ/g).

-

DIO Group: Feed a high-fat diet (HFD) (e.g., 22 kJ/g, with 42% kcal from fat) for 15 weeks.

-

-

Monitoring: Record body weight and food intake weekly.

This compound Administration

-

Dosage: this compound has been used in a range of doses, typically from 5 mg/kg to 50 mg/kg body weight. A common oral dose is 50 mg/kg/day.

-

Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose or 5% DMSO.

-

Administration: Administer this compound orally (p.o.) via gavage. The frequency of administration can be daily or as specified by the experimental design.

Key Experimental Assays

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.

-

Body Composition Analysis: Use techniques like micro-CT to measure fat mass and lean mass.

-

Histological Analysis: Perform H&E staining of liver sections to assess steatosis and inflammation.

-

Biochemical Assays: Measure plasma levels of glucose, insulin, leptin, and lipids.

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins like AMPK and NF-κB in tissues of interest.

Visualizations

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound in DIO Model.

References

AdipoRon Administration: A Comparative Guide to Oral Gavage and Intraperitoneal Injection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AdipoRon, a small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, has emerged as a promising therapeutic candidate for metabolic diseases due to its ability to mimic the beneficial effects of adiponectin. This document provides detailed application notes and experimental protocols for the administration of this compound via two common preclinical routes: oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound, influencing its bioavailability, efficacy, and potential for off-target effects. These guidelines are intended to assist researchers in selecting the appropriate administration method and designing robust in vivo studies.

Comparison of Administration Routes

While both oral gavage and intraperitoneal injection are effective methods for delivering this compound in animal models, they differ in their pharmacokinetic profiles and experimental considerations. Oral administration is generally considered less invasive and more clinically translatable.[1] this compound is known to be orally bioavailable and can cross the blood-brain barrier after both systemic and oral administration.[1] Intraperitoneal injection, on the other hand, typically leads to more rapid absorption and potentially higher bioavailability by bypassing first-pass metabolism in the liver.

The selection of the administration route should be guided by the specific scientific question, the desired onset and duration of action, and the experimental model.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies involving this compound administration.

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Species | Dosage | Reference |

| Tmax (Time to Maximum Concentration) | ~2 hours | Mouse | 50 mg/kg | [2] |

| Cmax (Maximum Concentration) | 11.8 µM | Mouse | 50 mg/kg | [2] |

Note: Comprehensive, directly comparative pharmacokinetic data for oral versus intraperitoneal administration of this compound was not available in the reviewed literature.

Table 2: Efficacy of this compound via Oral Gavage and Intraperitoneal Injection

| Administration Route | Dosage | Model | Key Findings | Reference(s) |

| Oral Gavage | 10 mg/kg/day for 2 weeks | db/db mice (Type 2 Diabetes) | Normalized potentiated myogenic response in mesenteric arteries. | [3] |

| 50 mg/kg (single dose) | Mouse model of myocardial ischemia/reperfusion | Improved cardiac function and attenuated cardiomyocyte apoptosis. | ||

| 50 mg/kg/day | db/db mice | Ameliorated glucose intolerance and insulin resistance. | ||

| 50 mg/kg/day for 3 months | 5xFAD mice (Alzheimer's Disease) | Reversed cognitive impairments and ameliorated neuropathology. | ||

| Intraperitoneal Injection | 1 mg/kg/day for 21 days | Mouse model of depression | Reversed corticosterone-induced depression-like state. | |

| 20 mg/kg/day for 14 days | Adolescent male C57BL/6J mice | Promoted hippocampal cell proliferation. | ||

| 50 mg/kg/day for 14 days | Adolescent male C57BL/6J mice | Impaired spatial recognition memory. |

Experimental Protocols

Protocol 1: this compound Administration via Oral Gavage

This protocol is a generalized procedure based on common practices in published literature.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in 5% DMSO, corn oil)

-

Gavage needles (appropriate size for the animal model)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to the desired concentration. For example, to prepare a 10 mg/mL solution for a 50 mg/kg dose in a 20g mouse, dissolve 10 mg of this compound in 1 mL of vehicle. The volume to be administered would be 100 µL.

-

Ensure the solution is homogenous. Gentle heating or vortexing may be required.

-

-

Animal Handling and Dosing:

-

Weigh the animal to accurately calculate the required dose volume.

-

Gently restrain the animal.

-

Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.

-

Attach the gavage needle to the syringe containing the this compound solution.

-

Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Slowly administer the solution.

-

Withdraw the gavage needle gently.

-

Monitor the animal for any signs of distress.

-

Protocol 2: this compound Administration via Intraperitoneal Injection

This protocol provides a general guideline for i.p. administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 2.5% DMSO in saline)

-

Insulin syringes or similar with appropriate gauge needles (e.g., 27-30G)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the vehicle to the desired concentration. For a 1 mg/kg dose in a 20g mouse, a 0.1 mg/mL solution would require a 200 µL injection volume.

-

Ensure the solution is clear and free of particulates.

-

-

Animal Handling and Dosing:

-

Weigh the animal to calculate the precise injection volume.

-

Securely restrain the animal, exposing the abdomen.

-

Tilt the animal's head downwards to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

-

Inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Visualizations

Caption: Workflow for comparing this compound administration routes.

Caption: this compound-activated AdipoR1/R2 signaling cascade.

Conclusion

Both oral gavage and intraperitoneal injection are viable and effective routes for this compound administration in preclinical research. The choice between these methods should be carefully considered based on the experimental objectives. Oral gavage offers a more clinically relevant model of administration, while intraperitoneal injection may provide a more rapid and direct systemic exposure. The provided protocols and data summaries serve as a valuable resource for researchers to design and execute their studies on the metabolic effects of this compound. Further head-to-head pharmacokinetic studies are warranted to provide a more definitive comparison between these two administration routes.

References

- 1. The Safety of Adiponectin Receptor Agonist this compound in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

AdipoRon Activity Validation: A Technical Support Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of AdipoRon in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting support to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, orally active small-molecule agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] It mimics the effects of the natural hormone adiponectin by binding to these receptors and activating downstream signaling pathways. The primary pathways activated are the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2][3] This activation leads to various metabolic benefits, including improved insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.

Q2: How can I confirm that my cell line is a suitable model for this compound studies?

Before beginning functional assays, it is crucial to confirm that your cell line expresses the this compound targets: AdipoR1 and AdipoR2.

-

Method: The expression of ADIPOR1 and ADIPOR2 can be quantified at the mRNA level using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) or at the protein level using Western blotting.

-

Positive Controls: Cell lines known to express these receptors, such as C2C12 myotubes or NIH-3T3 fibroblasts, can be used as positive controls.

-

Negative Controls: A cell line known to lack receptor expression or a knockdown of the receptors using siRNA can serve as a negative control.

Q3: What is the primary signaling pathway to monitor for this compound activity?

The most direct and commonly measured indicator of this compound activity is the activation of the AMPK signaling pathway. This compound binding to its receptors leads to the phosphorylation of AMPK at the threonine-172 residue (Thr172) of its α-subunit, which is a critical step for its activation. Activated AMPK then phosphorylates downstream targets, such as Acetyl-CoA Carboxylase (ACC).

This compound Signaling Pathway

Caption: this compound binds to its receptors, activating AMPK and PPARα pathways.

Q4: What are the recommended working concentrations and treatment times for this compound?

The optimal concentration and duration of this compound treatment can vary significantly between cell lines.

-

Concentration Range: Most in vitro studies report effective concentrations in the range of 10 µM to 50 µM. It is recommended to perform a dose-response curve (e.g., 0, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line and desired endpoint.

-

Treatment Time:

-

For signaling events like AMPK phosphorylation, short incubation times (e.g., 10 minutes to 2 hours) are often sufficient.

-

For changes in gene expression or functional outcomes like mitochondrial biogenesis or cell viability, longer treatment times (e.g., 24 to 72 hours) may be necessary.

-

| Parameter | Typical Range | Key Considerations |

| Binding Affinity (Kd) | 1.8 µM (AdipoR1), 3.1 µM (AdipoR2) | Provides a theoretical basis for dosing. |

| In Vitro Concentration | 10 - 50 µM | Cell type-dependent; perform a dose-response. |

| Signaling Activation Time | 10 min - 2 hours | Rapid phosphorylation events. |

| Gene Expression Time | 90 min - 48 hours | Requires transcription and translation. |

| Functional Outcome Time | 24 - 72 hours | For complex cellular changes (viability, etc.). |

Preparation Note: this compound is typically supplied as a powder. For a 10 mM stock solution, reconstitute 5 mg of powder in 1.17 mL of DMSO. Store stock solutions at -20°C and use within 2 months to prevent loss of potency.

Experimental Workflow and Protocols

Validating this compound activity involves a logical progression from confirming the presence of its targets to measuring downstream functional effects.

This compound Validation Workflow

Caption: A typical workflow for validating this compound activity in a new cell line.

Protocol 1: Western Blot for AMPK Phosphorylation

This is the most common and direct method to confirm this compound is activating its primary signaling pathway.

-

Cell Seeding: Plate your cells at a density that will result in 80-90% confluency at the time of the experiment.

-

Serum Starvation (Optional): To reduce basal AMPK activity, you may serum-starve the cells for 4-6 hours prior to treatment.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

-

Quantify band intensities using densitometry software. The result is typically presented as the ratio of p-AMPKα to total AMPKα.

-

Protocol 2: RT-qPCR for PGC-1α Gene Expression

This protocol measures the transcriptional upregulation of a key downstream target of the this compound-AMPK pathway.

-

Cell Seeding and Treatment: Plate cells and treat with this compound (and a vehicle control) for an appropriate duration (e.g., 6-24 hours).

-

RNA Extraction:

-

Wash cells with PBS.

-